molecular formula C8H8ClIN2O B14860642 N-(2-(Chloromethyl)-6-iodopyridin-4-yl)acetamide

N-(2-(Chloromethyl)-6-iodopyridin-4-yl)acetamide

Cat. No.: B14860642
M. Wt: 310.52 g/mol
InChI Key: FJBAYKZRSFHMQA-UHFFFAOYSA-N
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Description

N-(2-(Chloromethyl)-6-iodopyridin-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloromethyl group and an iodine atom attached to a pyridine ring, which is further connected to an acetamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Chloromethyl)-6-iodopyridin-4-yl)acetamide typically involves the following steps:

    Chloromethylation: The chloromethyl group is introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid in the presence of a catalyst.

    Acetamidation: The final step involves the formation of the acetamide group by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, reaction time, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Chloromethyl)-6-iodopyridin-4-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.

    Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications.

Scientific Research Applications

N-(2-(Chloromethyl)-6-iodopyridin-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(Chloromethyl)-6-iodopyridin-4-yl)acetamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Chloromethyl)-6-bromopyridin-4-yl)acetamide
  • N-(2-(Chloromethyl)-6-fluoropyridin-4-yl)acetamide
  • N-(2-(Chloromethyl)-6-chloropyridin-4-yl)acetamide

Uniqueness

N-(2-(Chloromethyl)-6-iodopyridin-4-yl)acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties compared to its bromine, fluorine, and chlorine analogs. The larger atomic size and higher polarizability of iodine contribute to stronger halogen bonding and different pharmacokinetic profiles.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H8ClIN2O

Molecular Weight

310.52 g/mol

IUPAC Name

N-[2-(chloromethyl)-6-iodopyridin-4-yl]acetamide

InChI

InChI=1S/C8H8ClIN2O/c1-5(13)11-6-2-7(4-9)12-8(10)3-6/h2-3H,4H2,1H3,(H,11,12,13)

InChI Key

FJBAYKZRSFHMQA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NC(=C1)I)CCl

Origin of Product

United States

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